

Isoquinoline-5-sulfonyl chloride chemical properties

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Compound of Interest

Compound Name: *Isoquinoline-5-sulfonyl Chloride*

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An In-Depth Technical Guide to **Isoquinoline-5-Sulfonyl Chloride**: Properties, Synthesis, and Applications in Kinase Inhibition

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Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent kinase inhibitors. Its highly reactive sulfonyl chloride group, attached to the rigid isoquinoline core, allows for the facile creation of diverse sulfonamide libraries. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, reactivity, and its instrumental role in the development of therapeutic agents, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for selective and potent kinase inhibitors has been a cornerstone of modern drug discovery. Within this landscape, the isoquinoline sulfonamide framework has emerged as a "privileged structure," giving rise to compounds with significant therapeutic impact.^{[1][2]}

Isoquinoline-5-sulfonyl chloride is the key reactive precursor for this class of molecules.^{[3][4]}

Its derivatives have been instrumental as chemical tools for dissecting cellular signaling pathways and have progressed into clinically approved drugs.[4][5]

The primary mechanism for these derivatives is ATP-competitive inhibition, where the isoquinoline ring system effectively mimics the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of protein kinases.[4] This action blocks substrate phosphorylation and disrupts downstream signaling. The most notable application is in the inhibition of Rho-associated kinase (ROCK), a critical regulator of the actin cytoskeleton involved in processes like smooth muscle contraction and cell migration.[6][7] The dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, making inhibitors derived from **isoquinoline-5-sulfonyl chloride** valuable therapeutic candidates for conditions ranging from cardiovascular to neurological disorders.[6]

Physicochemical Properties

Understanding the fundamental properties of **isoquinoline-5-sulfonyl chloride** and its commonly used hydrochloride salt is essential for its proper handling, storage, and application in synthesis. The hydrochloride salt form is often preferred as it can enhance the compound's stability and solubility in certain applications.[8]

Property	Isoquinoline-5-sulfonyl chloride	Isoquinoline-5-sulfonyl chloride HCl
Appearance	Colorless or white solid[3]	Solid, typically white to light yellow
CAS Number	84468-15-5[9]	105627-79-0[10]
Molecular Formula	C ₉ H ₆ ClNO ₂ S[9]	C ₉ H ₇ Cl ₂ NO ₂ S[10]
Molecular Weight	227.67 g/mol [9][11]	264.13 g/mol [10]
IUPAC Name	isoquinoline-5-sulfonyl chloride[9]	isoquinoline-5-sulfonyl chloride;hydrochloride[10]
Storage	Inert atmosphere, 2-8°C	Inert atmosphere, room temperature
Purity	Typically ≥95%	Typically ≥95%

Synthesis of Isoquinoline-5-sulfonyl Chloride

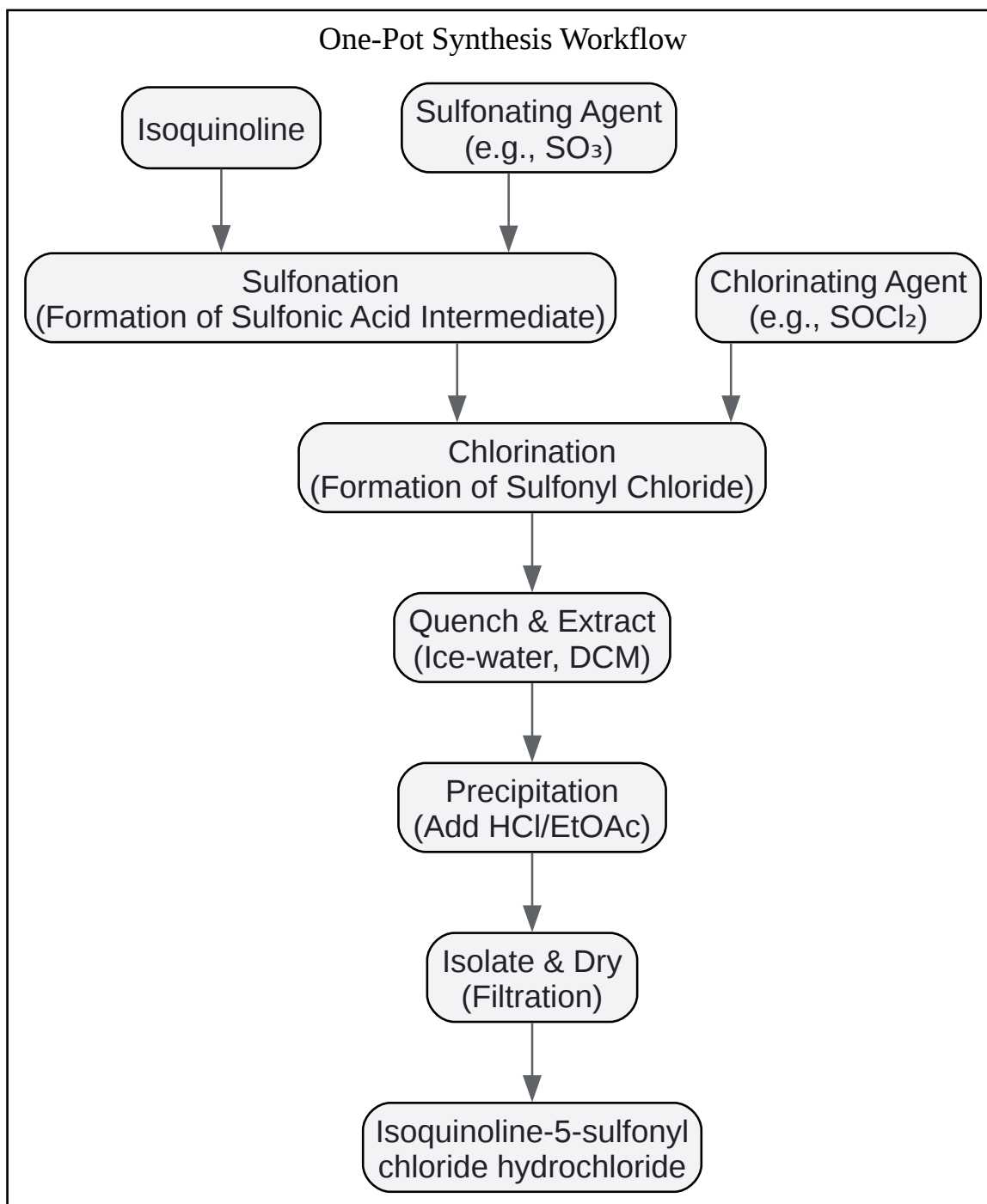
The synthesis of **isoquinoline-5-sulfonyl chloride** is a critical process that dictates the purity and viability of subsequent drug development efforts. The most established method involves direct, one-pot chlorosulfonylation of the isoquinoline core. An alternative, though less common, route has also been developed to avoid highly corrosive reagents.

Method 1: Direct Chlorosulfonylation of Isoquinoline

This is the most prevalent industrial method, involving the electrophilic substitution of isoquinoline using a sulfonating agent, followed by chlorination.^{[4][6]} A key challenge is achieving regioselectivity, as substitution can occur at both the 5- and 8-positions. Modern protocols, however, have been optimized to strongly favor the desired 5-sulfonyl chloride isomer.^[6]

The reaction proceeds in two main stages within a single pot:

- **Sulfonation:** Isoquinoline is reacted with a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide (SO_3), to form an isoquinoline-5-sulfonic acid intermediate.^{[4][12]}
- **Chlorination:** A chlorinating agent, most commonly thionyl chloride (SOCl_2), is then added to the mixture.^{[6][8]} This converts the sulfonic acid intermediate into the final, more reactive sulfonyl chloride. The product is often precipitated and isolated as the hydrochloride salt to improve purity and handling.^{[6][8]}



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Caption: Workflow for one-pot synthesis of **isoquinoline-5-sulfonyl chloride HCl**.

Detailed Experimental Protocol (Adapted from Industrial Process)

This protocol involves highly corrosive and reactive reagents and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[6]

- **Sulfonation:** To a suitable reaction vessel, add liquid sulfur trioxide (SO_3). While maintaining the internal temperature at approximately 30°C , gradually add isoquinoline. Stir the mixture for several hours (e.g., 12-16 hours) at this temperature.[6]
- **Chlorination:** To the resulting mixture, add thionyl chloride (SOCl_2), ensuring the temperature remains around 30°C . Once the addition is complete, heat the mixture to 70°C and stir for approximately 4 hours.[6]
- **Quench:** After cooling the reaction mixture to room temperature, slowly and carefully add it to a pre-chilled mixture of ice-water and an organic solvent like methylene chloride (DCM). This quenching step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[6]
- **Neutralization & Extraction:** Carefully neutralize the biphasic mixture with a base, such as sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer again with methylene chloride to maximize yield.[6]
- **Workup:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[6]
- **Precipitation:** To the filtrate, add a solution of 4N HCl in ethyl acetate (EtOAc). Stir the mixture to induce the precipitation of the hydrochloride salt. Crystallization as the hydrochloride salt is a critical step that enriches purity, as isomeric impurities often exhibit different solubility profiles.[6][8]
- **Isolation:** Collect the precipitated solid by filtration, wash with fresh methylene chloride, and dry under vacuum to yield **isoquinoline-5-sulfonyl chloride** hydrochloride.[6]

Method 2: Synthesis from 5-Bromoisoquinoline

A patented alternative route has been developed to avoid the use of highly corrosive reagents like sulfur trioxide.[13] This two-step method offers a potentially safer and more environmentally friendly pathway.

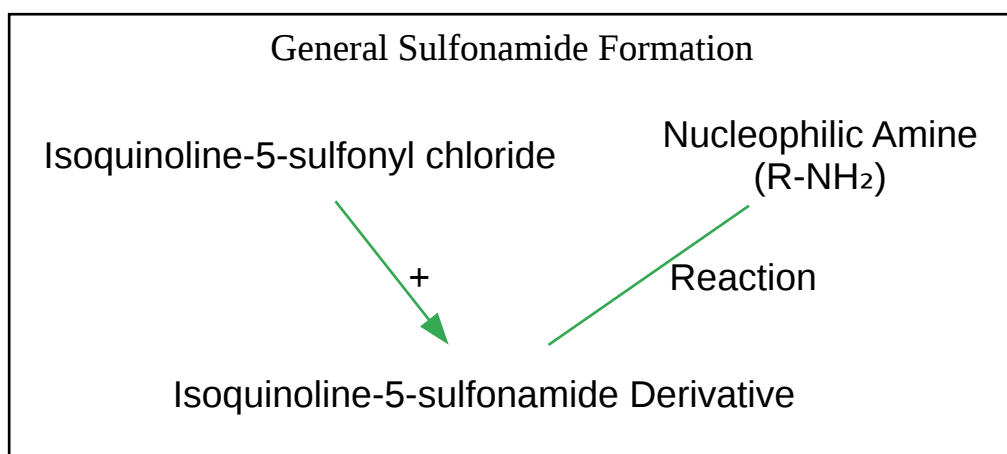
- Alkylation: 5-bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce an S-isoquinoline isothioureia salt intermediate.[13]
- Oxidative Chlorosulfonylation: The isothioureia salt is dissolved in dilute hydrochloric acid and undergoes an oxidative chlorosulfonyl acylation reaction with an oxidant to yield the final product.[13]

This method reports high yields (up to 95.9%) and uses simple, readily available starting materials under milder reaction conditions.[13]

Chemical Reactivity and Mechanism of Action

The synthetic utility of **isoquinoline-5-sulfonyl chloride** is derived almost entirely from the electrophilic nature of the sulfonyl chloride ($-\text{SO}_2\text{Cl}$) group.[8] This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

Its primary reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its use in drug discovery, as it allows for the coupling of the isoquinoline-5-sulfonyl core to a wide variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).



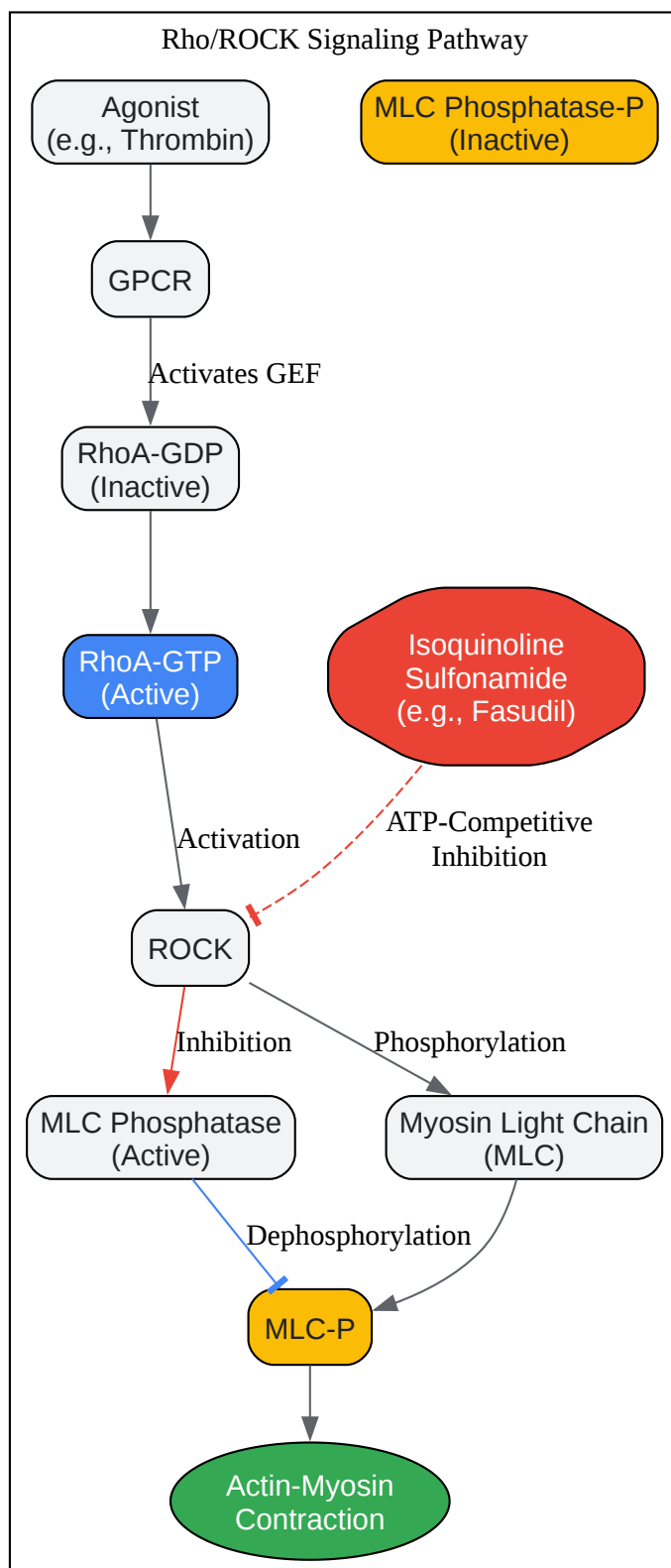
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Caption: Reaction of **isoquinoline-5-sulfonyl chloride** with a primary amine.

The resulting isoquinoline sulfonamide derivatives function as potent, ATP-competitive inhibitors of various protein kinases.[2][7] The mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, directly preventing ATP from binding and halting the phosphorylation of downstream substrates.[7]

The Rho/ROCK Signaling Pathway

A primary target for this class of inhibitors is the Rho/ROCK pathway.[2] The small GTPase RhoA, when activated (GTP-bound), binds to and activates ROCK.[7] ROCK then phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to increased cellular contractility. By inhibiting ROCK, isoquinoline sulfonamide derivatives decrease the phosphorylation of key substrates like Myosin Light Chain (MLC), leading to smooth muscle relaxation and other cellular effects.[7]



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Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Applications in Drug Development: Fasudil and Beyond

The most prominent application of **isoquinoline-5-sulfonyl chloride** is as the starting material for the synthesis of Fasudil (HA-1077).^[14] Fasudil is a potent ROCK inhibitor and vasodilator.^[14] Its hydrochloride form was approved in Japan for clinical use in preventing cerebral vasospasm after subarachnoid hemorrhage.^{[4][14]}

The synthesis of Fasudil from **isoquinoline-5-sulfonyl chloride** is a straightforward nucleophilic substitution reaction with homopiperazine (1,4-diazepane).^{[4][14]}

Beyond Fasudil, the **isoquinoline-5-sulfonyl chloride** scaffold is a key intermediate for a new generation of ROCK inhibitors.^[6] For example, fluorinated analogs like 4-fluoro**isoquinoline-5-sulfonyl chloride** are used to synthesize compounds such as Ripasudil, another ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.^{[6][15]} The introduction of the fluorine atom can significantly enhance the potency and selectivity of these inhibitors.^{[6][8]}

Safety and Handling

Isoquinoline-5-sulfonyl chloride and its hydrochloride salt are corrosive and moisture-sensitive compounds that require careful handling.

- GHS Classification: Danger. Hazard statement H314: Causes severe skin burns and eye damage.^[10]
- Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.^[16]
- Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors. Keep away from moisture, as it can react to release corrosive gases like hydrogen chloride.^{[6][16]} Allow the container to warm to room temperature before opening to prevent moisture condensation.^[16]

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
- First Aid Measures:
 - Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing. Seek immediate medical attention.[17]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if possible. Seek immediate medical attention.[17]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water (if the person is conscious) and seek immediate medical attention.[17]

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